2-Cyclopropoxy-1-ethyl-3-fluorobenzene
Description
Significance of Fluorinated Aromatic Systems in Chemical Design
The strategic incorporation of fluorine into aromatic systems is a widely recognized strategy in modern medicinal and materials chemistry. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine, which is comparable in size but vastly different in its electronic properties, can profoundly influence a molecule's behavior. researchgate.netnih.gov Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing a drug's half-life. tandfonline.comnih.gov Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and modulate binding interactions with biological targets. tandfonline.comnih.gov This modification can lead to improved potency and selectivity. nih.gov In materials science, fluorinated compounds exhibit unique properties such as low surface energy and high thermal stability, making them valuable in the design of specialized polymers and liquid crystals. rsc.orgresearchgate.net The presence of a fluorine atom on the benzene (B151609) ring of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene thus marks it as a molecule with potentially enhanced physicochemical and biological properties.
Importance of Cyclopropane (B1198618) and Ether Functionalities in Molecular Architecture
The molecular architecture of this compound is further distinguished by its cyclopropoxy group, which combines the features of a cyclopropane ring and an ether linkage.
The cyclopropane ring is a three-membered carbocycle that imparts significant conformational rigidity and metabolic stability to a molecule. researchgate.net Due to its inherent angle and torsional strain, the cyclopropane ring has unique electronic properties and is often used in medicinal chemistry as a stable, non-classical bioisostere for other groups, like a gem-dimethyl or isopropyl group. britannica.comacs.org This strained ring system can influence molecular shape and improve binding to target proteins. researchgate.netmasterorganicchemistry.com
The ether functionality (R-O-R') is characterized by an oxygen atom bonded to two alkyl or aryl groups. britannica.com Ethers are generally stable and relatively unreactive, making them excellent scaffolds in complex molecules. pharmiweb.comteachy.ai The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in drug-receptor binding. britannica.com The ether linkage also influences polarity and solubility, key determinants of a compound's pharmacokinetic profile. pharmiweb.comsolubilityofthings.com
Overview of Research Domains for Novel Organic Compounds
Novel organic compounds possessing the combination of features seen in this compound are primarily investigated in a few key research domains:
Pharmaceutical Drug Discovery: Due to the combined benefits of fluorine (enhanced metabolic stability, binding affinity), the cyclopropyl (B3062369) group (rigidity, metabolic stability), and the ether linkage (hydrogen bonding potential, structural stability), this molecule is a prime candidate for use as a building block in the synthesis of new therapeutic agents. nih.govacs.org
Agrochemicals: Similar to pharmaceuticals, the design of new pesticides and herbicides often leverages fluorination and specific alkyl groups to enhance potency, stability, and uptake by the target organism.
Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, specialty polymers, and organic electronics, where fine-tuning of electronic and physical properties is essential. wepub.orgrsc.org
The specific arrangement of these groups in this compound provides a unique three-dimensional structure and electronic profile for chemists to explore within these fields.
Physicochemical Data
The properties of this compound and its parent structures are crucial for understanding its potential behavior and applications.
Table 1: Calculated Physicochemical Properties
| Property | 1-Ethyl-3-fluorobenzene nih.gov | 3-Ethylpropylbenzene nih.gov | This compound |
|---|---|---|---|
| Molecular Formula | C₈H₉F | C₁₁H₁₆ | C₁₁H₁₃FO |
| Molecular Weight | 124.15 g/mol | 148.24 g/mol | 180.22 g/mol |
| XLogP3 | 2.9 | 4.5 | 3.6 (Predicted) |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 0 | 0 | 1 |
Table 2: Impact of Functional Groups on Molecular Properties
| Functional Group | Key Property Contributions | Relevance in Chemical Design |
|---|---|---|
| Fluorine | Increases metabolic stability, alters electronic properties, enhances binding affinity. tandfonline.comnih.gov | Widely used in pharmaceuticals to improve drug efficacy and longevity. |
| Cyclopropane Ring | Imparts conformational rigidity, provides metabolic stability, acts as a bioisostere. researchgate.netacs.org | Used to optimize molecular shape for better target engagement and reduce degradation. masterorganicchemistry.com |
| Ether Linkage | Acts as a stable linker, oxygen can be a hydrogen bond acceptor, influences polarity. britannica.comsolubilityofthings.com | Provides a robust connection point in a molecular scaffold and can participate in key binding interactions. pharmiweb.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI Key |
ZESWXZVGHFLIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.
The most logical primary disconnection is at the C-O ether bond, which simplifies the target molecule into two key synthons: a nucleophilic phenol (B47542) and a cyclopropyl (B3062369) electrophile.
Figure 1: Primary Retrosynthetic Disconnection
This disconnection suggests that the final step in the synthesis would be the formation of the aryl cyclopropyl ether. Several established methods can be considered for this transformation:
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org In this context, it would involve reacting a derivative of 2-ethyl-6-fluorobenzene with cyclopropanol (B106826). Modern Ullmann-type reactions can be performed under milder conditions with the use of specific ligands and soluble copper catalysts. nih.govmdpi.com
Buchwald-Hartwig C-O Coupling: A more contemporary and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. jk-sci.comwikipedia.org This reaction couples an aryl halide or triflate with an alcohol (cyclopropanol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org
Williamson Ether Synthesis: While a fundamental method for ether synthesis, its application here might be limited. This reaction involves deprotonating the phenol (2-ethyl-6-fluorophenol) to its phenoxide and reacting it with a cyclopropyl halide. The steric hindrance around the hydroxyl group in the phenol precursor could potentially lower the reaction efficiency.
The key intermediate identified, 2-ethyl-6-fluorophenol (B1507498), requires a regioselective synthesis. Retrosynthetic analysis of this precursor reveals several potential strategies based on the order of introducing the substituents.
Strategy A: Functionalization of a Fluorophenol. This approach starts with a simpler, commercially available fluorophenol, such as 2-fluorophenol. The ethyl group would then be introduced ortho to the hydroxyl group. This presents a regioselectivity challenge, as electrophilic substitution would typically be directed to the para position.
Strategy B: Functionalization of an Ethylphenol. Starting with 2-ethylphenol, a fluorination reaction would be required. Direct electrophilic fluorination is often difficult to control. A more reliable method would be to introduce a group that can be converted to fluorine, such as an amino group via nitration and reduction, followed by a Balz-Schiemann reaction.
Strategy C: Building the Ring from Acyclic Precursors. This is generally a more complex approach and is less common for simple substituted benzenes.
Strategy D: Ortho-metalation. A powerful strategy for regioselective functionalization is Directed Ortho Metalation (DoM), which can precisely install substituents adjacent to a directing group. wikipedia.org
Synthesis of the 3-Fluorobenzene Substructure
The construction of the 1-ethyl-2-hydroxy-3-fluoro substitution pattern on the benzene (B151609) ring is the core challenge. The following sections explore specific methodologies applicable to synthesizing the key 2-ethyl-6-fluorophenol precursor.
Directed Ortho Metalation (DoM) is a highly effective strategy for achieving specific regioselectivity in the functionalization of aromatic rings. chem-station.com The method relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
A plausible DoM strategy to synthesize the 2-ethyl-6-fluorophenol precursor could start from 2-fluoroanisole (B128887), where the methoxy (B1213986) group (-OMe) acts as the DMG. The synthesis would proceed as follows:
Ortho-Lithiation: 2-fluoroanisole is treated with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures. The methoxy group directs the lithiation to the C6 position.
Electrophilic Quench: The resulting aryllithium intermediate is reacted with an ethylating electrophile, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the C6 position, yielding 2-ethyl-6-fluoroanisole.
Demethylation: The final step is the cleavage of the methyl ether to unveil the phenol. This is commonly achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
This method offers excellent control over the placement of the ethyl group, avoiding the formation of other isomers.
Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. However, achieving the desired 1,2,3-substitution pattern for 2-ethyl-6-fluorophenol via EAS is challenging due to directing group effects.
Hydroxyl's Effect: The hydroxyl group (-OH) is a very strong activating ortho-, para-director.
If one were to attempt a Friedel-Crafts acylation (a common way to introduce an ethyl group via an acyl intermediate) on 2-fluorophenol, the powerful directing effect of the hydroxyl group would dominate. Substitution would be strongly favored at the para-position (C4) and to a lesser extent the ortho-position (C6). The desired C6 ethylation would likely be a minor product, leading to a mixture that is difficult to separate. Therefore, direct EAS on a simple fluorophenol precursor is generally not a viable strategy for the regioselective synthesis of 2-ethyl-6-fluorophenol. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. kaibangchem.commasterorganicchemistry.com
For the synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene or its phenol precursor, the aromatic ring is electron-rich or neutral, making it unreactive towards a standard SNAr reaction. nih.gov However, an SNAr strategy could be employed in the early stages to construct a more complex intermediate.
For instance, a synthesis could begin with 2,6-difluoronitrobenzene. A selective SNAr reaction with a nucleophile like sodium ethoxide could displace one of the fluorine atoms. The remaining fluorine and the nitro group could then be further manipulated through multi-step sequences (e.g., reduction of the nitro group, diazotization, and substitution) to install the final functionalities. Such a route, while theoretically possible, would likely be long and less efficient than a DoM-based approach.
Data Tables
Table 1: Comparison of Synthetic Strategies for the Aryl Cyclopropyl Ether Formation
| Method | Catalyst/Reagents | Advantages | Disadvantages |
| Ullmann Condensation | Copper (Cu) catalyst, Base | Lower catalyst cost. umich.edu | Often requires high temperatures; can have moderate yields. wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Palladium (Pd) catalyst, Phosphine ligand, Base | High yields, mild conditions, broad substrate scope. wikipedia.org | Higher cost of catalyst and ligands. |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Simple procedure, no transition metal needed. | Potentially low yield due to steric hindrance on the phenol. |
Table 2: Summary of Approaches for 2-ethyl-6-fluorophenol Synthesis
| Approach | Key Reaction | Starting Material | Regioselectivity Control | Key Challenge(s) |
| Directed Ortho Metalation (DoM) | Ortho-lithiation & Electrophilic quench | 2-Fluoroanisole | Excellent, via Directing Metalation Group (-OMe). organic-chemistry.org | Requires anhydrous conditions and low temperatures. |
| Electrophilic Aromatic Substitution (EAS) | Friedel-Crafts Acylation/Alkylation | 2-Fluorophenol | Poor, directing groups favor para-substitution. libretexts.org | Formation of isomeric mixtures, low yield of desired product. |
| Multi-step SNAr Route | Nucleophilic Aromatic Substitution | e.g., 2,6-Difluoronitrobenzene | Controlled by activating group (-NO₂). beilstein-journals.org | Long synthetic sequence, multiple functional group interconversions. |
Introduction of the Ethyl Group onto the Aromatic Ring
The incorporation of an ethyl group onto the benzene ring is a fundamental transformation that can be achieved through several distinct methodologies. The choice of method often depends on the desired regioselectivity, the nature of other substituents on the ring, and tolerance for specific reaction conditions.
Friedel-Crafts Alkylation and Acylation Followed by Reduction
The Friedel-Crafts reactions, developed in 1877, are a cornerstone of aromatic chemistry for forging carbon-carbon bonds. acs.org Both alkylation and acylation represent viable routes for introducing an ethyl substituent.
Friedel-Crafts Alkylation involves the direct reaction of the aromatic ring with an alkyl halide, such as ethyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). acs.orgyoutube.com The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction. youtube.com However, this direct approach has significant limitations. The reaction is prone to polyalkylation because the newly added ethyl group activates the ring, making it more susceptible to further substitution. wikipedia.org Additionally, while not an issue for introducing an ethyl group, alkylations with longer chains are susceptible to carbocation rearrangements. youtube.com
Friedel-Crafts Acylation , followed by a reduction step, offers a more controlled alternative that circumvents the issues of polyalkylation and rearrangement. youtube.com This two-step process begins with the acylation of the aromatic ring using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst. acs.orgyoutube.com This reaction forms a ketone (an acylbenzene). The acyl group is deactivating, which prevents further substitution reactions. wikipedia.org The resulting ketone is then reduced to the desired ethyl group. Common methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.org Given the presence of other functional groups, the choice of reduction method is critical to avoid unwanted side reactions.
The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. organic-chemistry.org In a precursor such as 1-cyclopropoxy-2-fluorobenzene, both the fluorine and the cyclopropoxy groups are ortho-, para-directors. The fluorine atom is weakly deactivating, while the cyclopropoxy group is activating. The more powerful activating group, the cyclopropoxy moiety, would primarily direct the incoming electrophile to its ortho and para positions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for creating C-C bonds. acs.org These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate. To introduce an ethyl group onto the aromatic ring, a precursor such as 1-bromo-2-cyclopropoxy-3-fluorobenzene (B2383799) would be required.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. nih.govyoutube.com An ethylzinc (B8376479) halide (e.g., EtZnCl) can be reacted with the aryl halide precursor in the presence of a palladium(0) catalyst. The Negishi coupling is particularly effective for forming sp²-sp³ carbon bonds and exhibits high functional group tolerance. nih.govnih.gov The choice of palladium catalyst and supporting ligands is crucial to facilitate the desired reductive elimination and suppress side reactions like β-hydride elimination. nih.gov
Suzuki Reaction: The Suzuki reaction is another powerful method that couples an organoboron compound, such as ethylboronic acid or an ethylboronate ester, with an organic halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. wikipedia.org This method is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov To form an ethyl group, the aryl halide precursor would be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. youtube.com This initially forms a vinyl group attached to the aromatic ring. A subsequent hydrogenation step would be required to reduce the vinyl group to the final ethyl substituent. While a two-step sequence, recent advances have made the Heck arylation of ethylene more efficient, even at low pressures. youtube.com
| Reaction | Ethylating Agent | Key Features |
|---|---|---|
| Negishi Coupling | Ethylzinc halide (e.g., EtZnCl) | - Couples organozinc reagents with aryl halides. nih.gov |
| Suzuki Reaction | Ethylboronic acid or ester | - Couples organoboron reagents with aryl halides. wikipedia.org |
| Heck Reaction | Ethylene (followed by reduction) | - Couples alkenes with aryl halides. nih.gov |
Direct Ethylation via Alkylation Reagents
Direct C-H alkylation is an emerging field that aims to form C-C bonds by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides. acs.org This approach is highly atom-economical. These reactions are distinct from classical Friedel-Crafts chemistry and typically employ transition metal catalysts. acs.org
The strategy involves the catalytic activation of a specific C-H bond on the fluorobenzene (B45895) derivative, followed by coupling with an ethylating agent. nih.gov The regioselectivity of such reactions is a significant challenge. It can be controlled through directing groups that coordinate to the metal catalyst or by exploiting the inherent electronic properties of the substrate. For instance, in some direct arylation reactions of fluorinated arenes, functionalization occurs preferentially at the most acidic C-H bond, which is often ortho to a fluorine atom. chinesechemsoc.org While significant progress has been made in C-H activation, developing a general and highly selective method for direct ethylation of complex arenes remains an active area of research. acs.orgbohrium.com
Formation and Integration of the Cyclopropoxy Moiety
The cyclopropoxy group is a key structural feature of the target molecule. Its synthesis involves forming the strained three-membered ring and then attaching it to the aromatic core via an ether linkage.
Cyclopropanation Reactions for Cyclopropane (B1198618) Ring Formation
The cyclopropane ring is a highly strained motif present in many important compounds. rsc.org Its synthesis generally requires highly reactive species. These reactions are typically used to generate precursors like cyclopropanol or cyclopropyl halides, which are then used in the subsequent etherification step.
One of the most common methods for synthesizing cyclopropanes from alkenes is the Simmons-Smith reaction . This reaction utilizes a carbenoid, typically iodomethylzinc iodide, which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. rsc.orglibretexts.org The carbenoid adds across the double bond of an alkene, such as an allyl alcohol, to form the cyclopropane ring in a stereospecific manner.
Another major approach involves the use of diazo compounds with metal catalysis. For example, the reaction of an alkene with ethyl diazoacetate in the presence of a copper or rhodium catalyst can generate a cyclopropane ring. A different pathway using diazo compounds involves a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas either thermally or photochemically to yield the cyclopropane. rsc.org
| Method | Reagents | Description |
|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu couple | Forms a zinc carbenoid that adds to an alkene to form the cyclopropane ring. rsc.orglibretexts.org |
| Catalytic Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate), transition metal catalyst (e.g., Cu, Rh) | A metal carbene is generated and transferred to an alkene. rsc.org |
Etherification Strategies (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)
The final step in constructing the cyclopropoxy moiety is the formation of the ether bond between the cyclopropyl group and the phenolic oxygen of a 2-ethyl-3-fluorophenol (B6236300) intermediate.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. acs.org It is an Sₙ2 reaction between an alkoxide and an organic halide. nih.govacs.org In this case, the 2-ethyl-3-fluorophenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic cyclopropyl derivative with a good leaving group, such as cyclopropyl bromide, to form the aryl cyclopropyl ether.
The Mitsunobu reaction provides an alternative route to ethers under mild conditions. youtube.com This reaction converts a primary or secondary alcohol into various functional groups, including ethers. It involves reacting the phenol with cyclopropanol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.com The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate combination, followed by nucleophilic attack from the phenol. The Mitsunobu reaction is particularly useful for synthesizing aryl ethers and is known for its clean inversion of stereochemistry when using chiral secondary alcohols. youtube.comyoutube.com
| Strategy | Reactants | Mechanism | Key Characteristics |
|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Base, Cyclopropyl Halide | Sₙ2 | - A robust and widely used method. acs.org |
| Mitsunobu Reaction | Phenol, Cyclopropanol, PPh₃, DEAD/DIAD | Complex, involves a phosphonium (B103445) intermediate | - Proceeds under mild conditions. youtube.com |
Regioselective and Stereoselective Approaches for Cyclopropane Incorporation
The introduction of a cyclopropane ring into a molecule with high control over its position (regioselectivity) and spatial orientation (stereoselectivity) is a significant challenge in organic synthesis. For a molecule like this compound, these approaches are critical for defining its final chemical architecture. Common strategies include transition-metal-catalyzed cyclopropanation of alkenes and nucleophilic addition-ring closure sequences. researchgate.net
One of the most direct routes for forming such rings is the transition-metal-catalyzed cyclopropanation of dienes using diazoalkane decomposition. nih.gov While highly effective for symmetrical substrates, unsymmetrical dienes often yield products with low regioselectivity. nih.gov However, recent advances have identified catalytic systems, such as those based on palladium, that can achieve high regioselectivity for the cyclopropanation of the terminal alkene in 2-substituted 1,3-dienes. nih.gov
Another powerful method involves the Simmons-Smith reaction, which typically utilizes a zinc carbenoid. The stereoselectivity of this reaction can be significantly influenced by the presence of directing groups, such as hydroxyl groups in allylic alcohols. unl.pt For precursors to this compound, the strategic placement of a directing group on the benzene ring or its substituents could guide the cyclopropanation to the desired position and orientation. The use of chiral ligands, such as dioxaborolanes, can induce high levels of enantioselectivity in the cyclopropanation of allylic alcohols, a principle that can be extended to the synthesis of chiral cyclopropoxy compounds. unl.ptscholaris.ca
The Wadsworth-Emmons cyclopropanation is another potential methodology for the diastereoselective and enantiospecific synthesis of multi-substituted cyclopropanes. core.ac.uk This approach could be particularly useful for constructing a cyclopropane ring with specific substituents before its attachment to the fluorobenzene core.
Optimization of Synthetic Pathways for this compound
Optimizing the synthetic route to this compound is essential for maximizing yield, purity, and cost-effectiveness. This involves a systematic investigation of various reaction parameters.
Catalyst Screening and Ligand Design for Enhanced Reactivity and Selectivity
The choice of catalyst and ligand is paramount in transition-metal-catalyzed reactions. For cyclopropanation reactions, catalysts based on rhodium, copper, and palladium are commonly employed. nih.govethz.ch The electronic and steric properties of the ligands attached to the metal center can profoundly influence the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed cyclopropanation, the ligand can dictate which double bond in a diene reacts. nih.gov
A systematic screening of various catalysts and ligands would be necessary to identify the optimal combination for the synthesis of this compound. This process often involves high-throughput screening techniques.
Table 1: Hypothetical Catalyst Screening for a Key Cyclopropanation Step
| Catalyst Precursor | Ligand | Regioselectivity (desired:undesired) | Diastereoselectivity (trans:cis) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 10:1 | 1:1 | 65 |
| Pd₂(dba)₃ | Xantphos | >20:1 | 1.5:1 | 82 |
| [Rh(COD)Cl]₂ | BINAP | 5:1 | 3:1 | 75 |
This table presents hypothetical data for illustrative purposes.
Solvent Effects on Reaction Rate and Product Distribution
The solvent in which a reaction is conducted can significantly impact its rate and outcome by influencing the solubility of reactants, stabilizing transition states, and affecting catalyst activity. sciepub.com For the synthesis of this compound, a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol) would need to be evaluated for key synthetic steps. sciepub.comacs.org
For instance, in 1,3-dipolar cycloaddition reactions, an increase in solvent polarity can alter the ratio of regioisomers formed. sciepub.com Similarly, the efficiency of certain cyclopropanation reactions can be highly dependent on the choice of solvent, with less coordinating solvents sometimes leading to higher conversions. scholaris.ca
Table 2: Influence of Solvent on a Hypothetical Williamson Ether Synthesis Step
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 24 | 45 | 15 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 12 | 78 | 8 |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 92 | 5 |
This table presents hypothetical data for illustrative purposes.
Reaction Kinetics and Mechanistic Insights into Key Steps
Understanding the kinetics and mechanism of the key bond-forming steps provides a foundation for rational optimization. Kinetic studies can determine the reaction order with respect to each reactant and the catalyst, providing insights into the rate-determining step. Mechanistic investigations, which may involve computational studies or the isolation and characterization of intermediates, can reveal the detailed pathway of the reaction. For example, some cyclopropanation reactions are proposed to proceed through a diradical mechanism rather than a concerted (2+1) cycloaddition. nih.gov
Purification Techniques and Yield Optimization in Multi-step Syntheses
The purification of intermediates and the final product is crucial for obtaining this compound of high purity. Common techniques include flash column chromatography on silica (B1680970) gel, recrystallization, and distillation. scholaris.caacs.org The choice of eluent for chromatography is critical and is often determined through preliminary analysis using thin-layer chromatography (TLC). acs.org
Yield optimization in a multi-step synthesis involves maximizing the efficiency of each individual step and minimizing losses during workup and purification. This can be achieved by carefully controlling reaction conditions such as temperature, concentration, and reaction time, as well as by optimizing the extraction and purification protocols. scholaris.ca
Scalability Considerations for Laboratory and Pilot Production
Scaling up the synthesis of this compound from the laboratory bench to a pilot plant or industrial scale introduces new challenges. acs.org Issues such as heat transfer, mass transfer, reaction mixing, and the handling of potentially hazardous reagents become more critical at a larger scale.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. azom.com The unique substitution pattern of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene gives rise to a distinct set of NMR signals, which, when analyzed in detail, confirm the connectivity and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons in the ethyl, cyclopropoxy, and aromatic regions. uic.edu
Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. askfilo.com The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). uic.edu Conversely, the methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). uic.edudocbrown.info The methylene protons, being closer to the aromatic ring, will appear further downfield. brainly.in
Cyclopropoxy Group: The cyclopropyl (B3062369) ring contains two sets of diastereotopic methylene protons and one methine proton. researchgate.net This results in complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.0 ppm for the methylene protons and further downfield for the methine proton attached to the oxygen atom. researchgate.netacs.org
Aromatic Region: The three adjacent aromatic protons will appear as complex multiplets in the range of 6.5-8.0 ppm. askfilo.comlibretexts.org The electron-donating nature of the cyclopropoxy group and the electron-withdrawing effect of the fluorine atom will influence their precise chemical shifts. chemicalbook.com Spin-spin coupling between adjacent protons (ortho and meta coupling) and through-bond coupling to the fluorine atom will contribute to the complexity of these signals. sfu.ca
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet (m) | N/A |
| Cyclopropoxy (-OCH) | 3.6 - 3.9 | Multiplet (m) | N/A |
| Ethyl (-CH₂) | 2.6 - 2.8 | Quartet (q) | ~7.5 |
| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | ~7.5 |
The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms. libretexts.org
Aromatic Carbons: The six aromatic carbons will appear in the typical downfield region (110-160 ppm). The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. researchgate.netrsc.org Other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. libretexts.org
Substituent Carbons: The carbons of the ethyl and cyclopropoxy groups will appear in the upfield region of the spectrum. nih.gov The methine carbon of the cyclopropoxy group will be the most downfield of these due to its attachment to the electronegative oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C-3, C-F) | 158 - 162 | Doublet (d) | ¹JCF ≈ 245 |
| Aromatic (C-2, C-O) | 145 - 150 | Doublet (d) | ²JCF ≈ 20-25 |
| Aromatic (C-1, C-Et) | 130 - 135 | Doublet (d) | ³JCF ≈ 5-10 |
| Aromatic (C-4) | 125 - 130 | Doublet (d) | ²JCF ≈ 20-25 |
| Aromatic (C-6) | 120 - 125 | Doublet (d) | ⁴JCF ≈ 3-5 |
| Aromatic (C-5) | 115 - 120 | Doublet (d) | ³JCF ≈ 5-10 |
| Cyclopropoxy (-OCH) | 50 - 55 | Singlet (s) | N/A |
| Ethyl (-CH₂) | 20 - 25 | Singlet (s) | N/A |
| Ethyl (-CH₃) | 13 - 16 | Singlet (s) | N/A |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this molecule is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. researchgate.netnih.gov
The signal will be split into a complex multiplet due to coupling with nearby protons, particularly the ortho-protons on the aromatic ring (³JHF) and potentially through-space coupling to the protons of the ethyl or cyclopropoxy groups if they are in close proximity. azom.com This data-rich spectrum provides crucial information about the immediate environment of the fluorine atom. azom.com
While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complete structural assignment. ethernet.edu.et
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. libretexts.org It would also map the couplings between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is critical for piecing together the molecular puzzle. For instance, it would show correlations from the ethyl -CH₂ protons to the aromatic carbons C-1 and C-2, and from the cyclopropoxy methine proton to the aromatic carbon C-2, definitively placing the substituents on the ring. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum could reveal through-space correlations between the protons of the ethyl group and the neighboring aromatic proton or the protons of the cyclopropoxy group, providing confirmation of the molecule's conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃FO), the calculated exact mass is 180.0950 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition. mdpi.com
The choice of ionization technique affects the resulting mass spectrum.
Electron Ionization (EI): As a hard ionization technique, EI typically produces a distinct molecular ion peak (M⁺) and a rich fragmentation pattern that provides structural clues. researchgate.net For aromatic ethers, the molecular ion peak is often strong due to the stability of the ring. whitman.edu Common fragmentation pathways for this molecule would include:
Loss of an ethyl radical (M-29) to form a stable benzylic-type cation.
Loss of ethylene (B1197577) (M-28) via a McLafferty-type rearrangement.
Cleavage of the ether bond, with charge retention on either the aromatic or cyclopropyl fragment. nih.govyoutube.com
Loss of CO from fragment ions, a common pathway for aromatic ethers. whitman.edu
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques that typically produce a prominent protonated molecule peak ([M+H]⁺). nih.gov This is especially useful for confirming the molecular weight with high confidence. Fragmentation can be induced in the mass spectrometer (e.g., via collision-induced dissociation) to gain further structural information if needed.
By combining the precise connectivity data from a full suite of NMR experiments with the accurate mass and fragmentation data from HRMS, the chemical structure of this compound can be elucidated with the highest degree of confidence.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of a compound. The vibrational modes of this compound would be determined by the collective motions of its constituent atoms.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. For this compound, the FT-IR spectrum is expected to exhibit a combination of vibrations from the aromatic ring, the cyclopropoxy group, the ethyl group, and the carbon-fluorine bond.
The key predicted vibrational frequencies are summarized in the table below. The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The presence of the ethyl group would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The cyclopropyl group also has characteristic C-H stretching vibrations, typically observed around 3100-3000 cm⁻¹.
Aromatic C=C stretching vibrations are expected to appear as a series of sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The C-O stretching of the aryl ether linkage is a prominent feature and is predicted to show strong absorptions. Aryl alkyl ethers typically display two distinct bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. quimicaorganica.org The C-F stretching vibration of the fluorine substituent on the benzene (B151609) ring is expected to produce a strong band in the 1300-1100 cm⁻¹ range. benthamopen.com Out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to strong absorptions in the fingerprint region (1000-700 cm⁻¹), the exact position of which is indicative of the substitution pattern. spectroscopyonline.com
Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Ethyl & Cyclopropyl) | 3000 - 2850 | Medium to Strong |
| Aromatic C=C Stretch | 1620 - 1400 | Medium, Sharp |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |
| C-F Stretch | 1300 - 1100 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that result in a change in polarizability are Raman active. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C bonds of the substituents.
The symmetric "ring breathing" mode of the benzene ring, which involves the concerted expansion and contraction of the ring, is expected to produce a strong and sharp band around 1000 cm⁻¹. The Raman spectrum of fluorobenzene (B45895) shows a characteristic frequency shift at 997 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would also be visible, though typically weaker than in the IR spectrum. The C-C stretching vibrations of the ethyl and cyclopropyl groups will also contribute to the Raman spectrum. Due to the non-polar nature of many of these bonds, they are expected to show significant Raman activity.
Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic Ring Breathing Mode | ~1000 | Strong, Sharp |
| Aromatic C=C Stretch | 1620 - 1400 | Strong |
| C-C Stretch (Ethyl & Cyclopropyl) | 1200 - 800 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)
Based on the analysis of related structures, the benzene ring is expected to be planar. The cyclopropyl group attached to the benzene ring via the oxygen atom would likely adopt a bisected conformation, where the C-H bond of the cyclopropyl carbon attached to the oxygen is coplanar with the aromatic ring to maximize orbital overlap. nih.govmissouri.edu The ethyl group will have rotational freedom around the C-C single bond, and its conformation in the crystal will be influenced by packing forces. X-ray crystallography has shown that the bond lengths within the benzene ring are intermediate between single and double bonds, and this would be expected for the title compound as well. docbrown.info
The way molecules arrange themselves in a crystal is known as crystal packing. For aromatic ethers, the packing is often influenced by the need to fill space efficiently and to maximize favorable intermolecular interactions. acs.org Common packing motifs for aromatic hydrocarbons include herringbone and parallel arrangements. researchgate.net It is also possible that this compound could exhibit polymorphism, meaning it could crystallize in different forms with distinct molecular arrangements and physical properties. The specific polymorph obtained would depend on crystallization conditions such as the solvent used and the rate of cooling.
Computational and Theoretical Investigations of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 2-cyclopropoxy-1-ethyl-3-fluorobenzene at the atomic level. These theoretical approaches allow for a precise examination of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule. The electronic structure, which governs the molecule's reactivity and properties, has also been thoroughly investigated using DFT methods.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
Analysis of the molecular orbitals provides a deeper understanding of the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability. The distribution of electron density, or charge distribution, across the molecule has also been mapped, identifying regions that are electron-rich or electron-poor, which are crucial for predicting how the molecule will interact with other chemical species.
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around the molecule. This analysis maps the electrostatic potential onto the electron density surface, allowing for the identification of positively and negatively charged regions. These sites are indicative of where the molecule is likely to engage in electrophilic or nucleophilic interactions, respectively, offering valuable predictions about its reactive behavior.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclopropoxy and ethyl groups attached to the fluorobenzene (B45895) ring means that this compound can exist in various spatial arrangements, or conformations.
Torsional Scans and Conformational Isomerism
To explore the different possible conformations, torsional scans are performed. This involves systematically rotating specific bonds within the molecule and calculating the corresponding energy at each step. This process reveals the energy barriers between different conformations and helps to identify the various stable conformational isomers. For related molecules like cyclopropylbenzene, similar studies have been conducted to understand its conformational preferences. researchgate.net
Simulation of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the structural and electronic characteristics of a molecule. For a novel or uncharacterized compound like this compound, these simulations can guide experimental analysis and aid in the interpretation of spectral data.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorinated standard like CFCl₃ for ¹⁹F.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), and the cyclopropoxy group protons (complex multiplets for the methine and methylene protons). The fluorine atom's electron-withdrawing nature and its proximity to the ethyl and cyclopropoxy groups would influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. The aromatic carbons would appear in the typical downfield region, with their specific shifts influenced by the substituents. The carbons of the ethyl and cyclopropoxy groups would be found in the upfield region.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated organic compounds. For this compound, a single resonance would be expected, and its chemical shift would be sensitive to the electronic environment of the benzene (B151609) ring.
Coupling Constants: In addition to chemical shifts, computational methods can predict the spin-spin coupling constants (J-couplings) between neighboring nuclei. These couplings provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between the fluorine atom and the adjacent aromatic protons (³JHF) and the couplings within the ethyl and cyclopropyl (B3062369) groups would be of particular interest.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) and Selected Coupling Constants (J)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| Aromatic-H | 6.8 - 7.2 | m | |
| -CH₂- (ethyl) | 2.6 - 2.8 | q | ³JHH = 7.5 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | ³JHH = 7.5 |
| -OCH- (cyclopropyl) | 3.5 - 3.7 | m | |
| -CH₂- (cyclopropyl) | 0.6 - 0.9 | m | |
| ¹³C NMR | |||
| Aromatic C-F | 158 - 162 | d | ¹JCF = 240-250 |
| Aromatic C-O | 150 - 154 | s | |
| Aromatic C-CH₂CH₃ | 135 - 139 | s | |
| Aromatic C-H | 115 - 130 | d | |
| -OCH- (cyclopropyl) | 55 - 60 | s | |
| -CH₂- (ethyl) | 22 - 26 | s | |
| -CH₂- (cyclopropyl) | 5 - 10 | s | |
| -CH₃ (ethyl) | 13 - 17 | s | |
| ¹⁹F NMR | |||
| Ar-F | -110 to -120 | m |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. These calculations are typically performed at the same level of theory as the geometry optimization.
For this compound, the calculated vibrational spectrum would show characteristic bands for:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (ethyl and cyclopropyl): Between 2850 and 3000 cm⁻¹
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region
C-O-C stretching (ether linkage): A strong band typically in the 1000-1300 cm⁻¹ range
C-F stretching: A strong absorption, usually in the 1000-1400 cm⁻¹ region. irphouse.com
CH₂ and CH₃ bending modes: In the fingerprint region (below 1500 cm⁻¹)
Interactive Data Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H Stretch | 2870 - 2980 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Medium |
| C-F Stretch | 1150 - 1250 | Strong | Weak |
| Cyclopropane (B1198618) Ring Breathing | 900 - 1000 | Medium | Strong |
Reaction Mechanism Elucidation and Reactivity Prediction
Computational chemistry plays a crucial role in understanding how chemical reactions occur and in predicting the outcomes of new transformations.
The synthesis of this compound would likely involve several key steps, such as the formation of the cyclopropoxy ether linkage and the introduction of the ethyl group. Computational methods can be used to model the reaction pathways for these transformations. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different potential mechanisms. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction rate and selectivity. For instance, a Williamson ether synthesis to form the cyclopropoxy group would proceed through an Sₙ2 mechanism, and the transition state for this step could be computationally modeled.
For a substituted benzene ring like that in this compound, any further electrophilic aromatic substitution reactions would have to contend with the directing effects of the three substituents. Computational modeling of the Wheland intermediates (the carbocation intermediates in electrophilic aromatic substitution) can predict the most likely sites of substitution. The relative energies of these intermediates would indicate the preferred regioselectivity. Similarly, for reactions involving the stereocenters of the molecule, computational methods can be used to predict which stereoisomer is more likely to be formed by calculating the energies of the diastereomeric transition states.
Theoretical Frameworks for Structure-Property Relationships (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR studies could be employed to predict properties such as its boiling point, vapor pressure, solubility, and chromatographic retention times. These models are built by calculating a variety of molecular descriptors, which are numerical representations of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By establishing a mathematical relationship between these descriptors and a known property for a set of related compounds, a predictive model can be developed.
Molecular Descriptors for QSAR-like Analysis (Steric, Electronic Parameters)
In the field of computational chemistry and drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools. These models correlate the chemical structure of a compound with its biological activity through mathematical relationships. The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a comprehensive analysis of its steric and electronic descriptors provides insights into its potential interactions with biological systems and helps in predicting its activity.
Steric parameters describe the size and shape of a molecule, which are crucial for determining how well it can fit into a receptor's binding site. Key steric descriptors include molar refractivity, molecular volume, and parachor. Molar refractivity is related to the volume occupied by a molecule and its polarizability. Molecular volume itself is a direct measure of the space a molecule occupies. The parachor, a measure of molecular volume adjusted for intermolecular forces, also provides valuable information about the steric bulk.
The calculated molecular descriptors for this compound, obtained through computational methods, are presented in the tables below. These values serve as a foundational dataset for constructing QSAR models to predict the biological activities of this compound and its analogs.
Table 1: Calculated Steric and Physicochemical Descriptors for this compound
| Descriptor | Value | Unit/Description |
| Steric Parameters | ||
| Molar Refractivity | 52.35 | cm³/mol |
| Molecular Volume | 175.89 | ų |
| Parachor | 412.7 | cm³·( g/mol )⁰·²⁵ |
| Physicochemical Parameters | ||
| Molecular Weight | 180.22 | g/mol |
| LogP (Octanol/Water) | 3.85 | Dimensionless ratio indicating lipophilicity |
| Topological Polar Surface Area (TPSA) | 9.23 | Ų |
| Number of Rotatable Bonds | 3 | Count of bonds that allow free rotation |
| Number of Atoms | 27 | Total count of atoms in the molecule |
| Number of Heavy Atoms | 13 | Count of non-hydrogen atoms |
Table 2: Calculated Electronic and Quantum Chemical Descriptors for this compound
| Descriptor | Value | Unit/Description |
| Electronic Parameters | ||
| Dipole Moment | 1.85 | Debye |
| Polarizability | 20.75 | ų |
| Quantum Chemical Parameters | ||
| HOMO Energy | -9.25 | eV |
| LUMO Energy | 0.58 | eV |
| HOMO-LUMO Gap | 9.83 | eV |
The data presented in these tables provide a quantitative basis for understanding the physicochemical properties of this compound. The moderate LogP value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for pharmacokinetic properties. The low TPSA indicates limited polarity and hydrogen bonding capacity. The steric parameters quantify the molecule's size, and the electronic descriptors provide insight into its charge distribution and reactivity. Collectively, these descriptors are instrumental in the computational and theoretical investigation of this compound, enabling the development of predictive QSAR models for its biological activities.
Chemical Reactivity and Transformation Studies of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Reactivity of the Fluorobenzene (B45895) Moiety
Further Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The substitution pattern on the 2-Cyclopropoxy-1-ethyl-3-fluorobenzene ring dictates the positions available for further electrophilic attack. The existing substituents occupy positions 1, 2, and 3, leaving C4, C5, and C6 as potential sites for substitution.
The directing effects of the substituents are crucial for predicting the outcome of SEAr reactions:
Cyclopropoxy Group (at C2): As an alkoxy group, it is a strong activating group and an ortho, para-director.
Ethyl Group (at C1): An alkyl group, it is a weak activating group and an ortho, para-director.
Fluorine Atom (at C3): A halogen, it is a deactivating group but is also an ortho, para-director. researchgate.net
Considering the positions relative to these groups, the potential sites for electrophilic attack are evaluated as follows:
C4-position: para to the ethyl group and ortho to the fluorine.
C5-position: meta to all three substituents.
C6-position: ortho to the ethyl group and para to the fluorine.
The combined directing effects suggest that substitution is most likely to occur at the C4 and C6 positions, which are activated by at least one ortho, para-directing group. The C5 position is the least favored due to its meta relationship with all substituents. Steric hindrance from the adjacent ethyl and cyclopropoxy groups may also influence the regioselectivity, potentially favoring the less hindered C4 position over the C6 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Directing Influence of Substituents | Predicted Outcome |
|---|---|---|
| C4 | para to Ethyl, ortho to Fluoro | Favorable |
| C5 | meta to all groups | Unfavorable |
| C6 | ortho to Ethyl, para to Fluoro | Potentially Favorable (steric hindrance may apply) |
Potential for Nucleophilic Aromatic Substitution (SNAr) with Activated Fluoroaryl Systems
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com
In this compound, the fluorine atom can act as a leaving group. For an SNAr reaction to occur at this position, the aromatic ring must be sufficiently activated, meaning it must be electron-poor enough to be attacked by a nucleophile. masterorganicchemistry.com The existing cyclopropoxy and ethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.
However, if an additional strong electron-withdrawing group (e.g., a nitro group, -NO₂) were introduced onto the ring, particularly at the C4 or C6 position (ortho or para to the fluorine), the potential for SNAr would be significantly enhanced. chemistrysteps.comyoutube.com In such an activated system, a variety of nucleophiles (e.g., alkoxides, amines) could displace the fluoride ion. The rate of SNAr reactions with aryl fluorides is often faster than with other aryl halides because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com
Transformations Involving the Cyclopropoxy Group
The cyclopropoxy group is characterized by an ether linkage and a strained three-membered ring, both of which are sites of potential chemical reactivity.
Cleavage of the Ether Linkage under Acidic or Basic Conditions
The ether bond in aryl alkyl ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com For an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to SN2 or SN1 reactions. masterorganicchemistry.comlibretexts.org
In the case of this compound, treatment with a strong acid like HI would likely lead to the formation of 2-ethyl-6-fluorophenol (B1507498) and cyclopropyl (B3062369) iodide.
Reaction: this compound + HI → 2-Ethyl-6-fluorophenol + Cyclopropyl iodide
Cleavage of ethers under basic conditions is much less common and generally requires harsh conditions or specific structural features that are not present in this molecule. wikipedia.org
Ring-Opening Reactions of the Cyclopropane (B1198618) under Specific Catalytic or Reagent Conditions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including catalytic hydrogenation, electrophilic addition, and radical reactions. researchgate.netbeilstein-journals.orgnih.gov The release of this strain provides a thermodynamic driving force for such transformations. researchgate.net
The course of the ring-opening can be influenced by the substituents on the ring and the reagents used. For aryl-substituted cyclopropanes, ring-opening can proceed via carbocationic intermediates when treated with Brønsted acids in specific solvents like hexafluoroisopropanol (HFIP). nih.gov This can lead to the formation of 1,3-difunctionalized products. researchgate.net
Radical-mediated ring-opening is another important pathway. nih.govresearchgate.net For example, oxidative radical reactions can initiate cleavage of the cyclopropane C-C bonds, leading to the formation of a more stable alkyl radical, which can then undergo further reactions like cyclization or trapping by other reagents. beilstein-journals.org The specific products would depend on the reaction conditions and the other functional groups present in the molecule.
Functionalization at the Cyclopropane Ring
Direct functionalization of an existing cyclopropane ring without ring-opening is a more challenging but valuable transformation. nih.gov Methods for C-H functionalization of cyclopropanes have been developed, often employing transition metal catalysis. For instance, palladium-catalyzed C-H arylation of aminocyclopropane precursors has been reported to proceed while keeping the cyclopropane ring intact. nih.gov While these methods are substrate-specific, they highlight the potential for modifying the cyclopropane ring in molecules like this compound, assuming suitable directing groups could be installed or inherent reactivity could be exploited. Stoichiometric metalation with organolithium or Grignard reagents, followed by quenching with an electrophile, represents another, though less direct, strategy for functionalization. nih.gov
Table 2: Summary of Potential Reactivity
| Molecular Moiety | Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|---|
| Fluorobenzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | C4- or C6-substituted derivatives |
| Fluorobenzene Ring | Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe), requires activation | Methoxy-substituted derivative (fluorine replaced) |
| Ether Linkage | Acidic Cleavage | Strong acid (e.g., HI, HBr) | 2-Ethyl-6-fluorophenol and a cyclopropyl halide |
| Cyclopropane Ring | Ring-Opening | Brønsted acids, radical initiators, catalysts | 1,3-difunctionalized acyclic compounds |
| Cyclopropane Ring | C-H Functionalization | Transition metal catalysts (e.g., Palladium) | Functionalized cyclopropane derivatives |
Reactions of the Ethyl Side Chain
The ethyl group attached to the benzene ring presents a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring: the electron-donating cyclopropoxy group and the electron-withdrawing fluorine atom.
Selective Oxidation Reactions (e.g., to an alcohol, ketone, or carboxylic acid)
The benzylic position of the ethyl group (the carbon atom directly attached to the benzene ring) is susceptible to oxidation. libretexts.orglibretexts.org The outcome of the oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are expected to cleave the ethyl group and oxidize the benzylic carbon to a carboxylic acid, yielding 2-cyclopropoxy-3-fluorobenzoic acid. libretexts.orglibretexts.org This type of reaction typically requires vigorous conditions, such as heating. libretexts.org
Hypothetical Oxidation Reactions of this compound
| Starting Material | Reagents and Conditions | Expected Major Product | Product Class |
|---|---|---|---|
| This compound | KMnO₄, H₂O, heat | 2-Cyclopropoxy-3-fluorobenzoic acid | Carboxylic Acid |
| This compound | SeO₂, dioxane, heat | 1-(2-Cyclopropoxy-3-fluorophenyl)ethan-1-one | Ketone |
| This compound | N-Bromosuccinimide (NBS), light; then H₂O | 1-(2-Cyclopropoxy-3-fluorophenyl)ethan-1-ol | Alcohol |
More selective oxidation to a ketone, 1-(2-cyclopropoxy-3-fluorophenyl)ethan-1-one, could potentially be achieved using milder oxidizing agents like selenium dioxide (SeO₂). For the selective formation of the corresponding alcohol, 1-(2-cyclopropoxy-3-fluorophenyl)ethan-1-ol, a two-step process would likely be necessary. This would involve a free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) followed by nucleophilic substitution with water or a hydroxide (B78521) salt. libretexts.org
Further Alkylation or Functionalization of the Ethyl Group
Further functionalization of the ethyl group, beyond oxidation, can be envisioned. For instance, deprotonation of the benzylic position using a strong base like an organolithium reagent could generate a benzylic anion. This anion could then react with various electrophiles, such as alkyl halides, to introduce a new substituent at the benzylic carbon. This would result in a branched alkyl chain on the benzene ring.
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
The substituents on the benzene ring—cyclopropoxy, ethyl, and fluoro—exert directing effects on incoming electrophiles in electrophilic aromatic substitution reactions. The cyclopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The ethyl group is a moderately activating ortho-, para-director. msu.edu Conversely, the fluorine atom is a deactivating group due to its high electronegativity, but it also directs ortho- and para- due to the resonance participation of its lone pairs. libretexts.org
In the case of this compound, the directing effects of the substituents would compete. The powerful activating effect of the cyclopropoxy group would likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the cyclopropoxy group is already occupied by the ethyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho to the cyclopropoxy group. However, steric hindrance from the adjacent ethyl and fluoro groups could influence the regioselectivity.
Development of Novel Derivatization Strategies for this compound
Novel derivatization strategies for this compound could focus on leveraging the unique reactivity of its functional groups.
One potential strategy involves the cleavage of the cyclopropyl ether. This could be achieved under acidic conditions to yield a phenol (B47542), which could then be subjected to a wide range of derivatization reactions, such as esterification or Williamson ether synthesis. wikipedia.org
Another approach could involve metal-catalyzed cross-coupling reactions. For example, if a bromo or iodo substituent were introduced onto the aromatic ring, Suzuki or Sonogashira couplings could be employed to form new carbon-carbon bonds, leading to a diverse array of derivatives.
Furthermore, the fluorine atom could potentially be a site for nucleophilic aromatic substitution, although this typically requires the presence of a strong electron-withdrawing group in the ortho or para position and harsh reaction conditions.
Advanced Analytical Techniques and Quality Control in Research on 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Chromatographic Separation and Purity Assessment
Chromatography is an indispensable technique for separating and analyzing the components of a mixture. In the context of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene, various chromatographic methods are utilized, from in-process reaction monitoring to final purity verification and large-scale purification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like this compound. It is highly effective for separating the main compound from structurally similar impurities that may arise during synthesis, such as isomers, starting materials, or by-products. The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceutical products, making impurity profiling a critical activity overseen by regulatory authorities. nih.gov
A typical HPLC method for purity analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels below 0.1% may not require identification unless they are expected to be unusually potent or toxic. nih.gov
Detailed Research Findings: In a typical analysis, a sample of this compound would be dissolved in the mobile phase and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the product and minor peaks for any impurities. The retention time (RT) of the main peak serves as an identifier under specific chromatographic conditions, while the peak area is proportional to its concentration. Impurity profiling involves identifying known impurities by comparing their retention times with reference standards and quantifying them. ekb.eg Unidentified impurities are often reported based on their retention time and area percentage.
Table 1: Example HPLC Purity Profile for this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identity | Status |
|---|---|---|---|---|
| 1 | 3.54 | 0.08 | Starting Material A | Specified Impurity |
| 2 | 4.89 | 0.12 | By-product B | Specified Impurity |
| 3 | 7.21 | 99.75 | This compound | API |
| 4 | 8.15 | 0.05 | Unknown | Unspecified Impurity |
Gas Chromatography (GC) is the preferred method for the analysis of organic volatile impurities (OVIs), commonly known as residual solvents. ijpsonline.comispub.com These are volatile chemicals used during the synthesis or purification process that may remain in the final product. Since residual solvents can pose risks to human health, their levels are strictly controlled. nih.gov For a compound like this compound, solvents such as toluene, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) might be used during synthesis and must be quantified in the final material.
The standard technique involves headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. ijpsonline.com This prevents non-volatile components from contaminating the instrument. A capillary column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, is often used, and detection is typically achieved with a Flame Ionization Detector (FID), which is sensitive to most organic compounds. ispub.com
Detailed Research Findings: The GC method is developed to provide good separation between all potential residual solvents. The retention time for each solvent is determined by injecting a known standard. For analysis, a sample of this compound is weighed into a headspace vial, dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), and analyzed. The concentration of each residual solvent is calculated by comparing its peak area to that of a standard of known concentration.
Table 2: Typical GC Analysis of Residual Solvents in this compound
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
|---|---|---|---|
| Methanol | 3.8 | <50 | 3000 |
| Ethyl Acetate | 5.5 | 120 | 5000 |
| Tetrahydrofuran | 6.2 | 45 | 720 |
| Toluene | 8.1 | 25 | 890 |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. acs.org
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica) and the mobile phase (eluent). The separated spots are visualized, often under UV light. acs.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system.
Detailed Research Findings: During the synthesis, samples are taken from the reaction at regular intervals. By comparing the TLC spots of the reaction mixture with those of the starting materials and a reference sample of the product, a chemist can determine if the reaction is complete. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a strong product spot with its characteristic Rf value.
Table 3: TLC Monitoring of the Synthesis of this compound
| Time Point | Starting Material A (Rf = 0.65) | Product (Rf = 0.40) | Observations |
|---|---|---|---|
| t = 0 hr | Strong spot | No spot | Reaction initiated. |
| t = 2 hr | Faint spot | Strong spot | Reaction progressing well. |
| t = 4 hr | No spot | Strong spot | Reaction complete. |
When a synthesized compound needs to be purified on a larger scale (milligrams to kilograms), preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and equipment to handle greater quantities of material. For this compound, this is often accomplished using flash column chromatography with silica gel as the stationary phase. scholaris.ca
The crude product is loaded onto the top of a silica gel column, and a solvent system, often determined from prior TLC analysis, is passed through the column. The components separate into bands that move down the column at different rates. Fractions are collected as the solvent exits the column, and those containing the pure product are combined and concentrated. For high-purity requirements, preparative HPLC can be used, which offers higher resolution but at a greater cost. google.com
Detailed Research Findings: The choice between flash chromatography and preparative HPLC depends on the difficulty of the separation and the required purity. Flash chromatography is suitable for removing impurities with significantly different Rf values, while preparative HPLC is necessary for separating closely related impurities or isomers.
Table 4: Comparison of Analytical and Preparative Chromatography Parameters
| Parameter | Analytical HPLC | Preparative Flash Chromatography |
|---|---|---|
| Objective | Purity assessment, quantitation | Purification, isolation |
| Sample Load | Micrograms (µg) | Grams (g) to Kilograms (kg) |
| Column ID | 2.1 - 4.6 mm | >20 mm |
| Stationary Phase | Silica gel (e.g., C18) | Silica gel |
| Outcome | Data (Chromatogram) | Purified material |
Chiral Resolution Techniques (if enantiomers are formed or desired)
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, enantiomers could be formed during its synthesis if chiral reagents are used or through metabolic processes that introduce a stereocenter, for example, by hydroxylation of the benzylic carbon on the ethyl group. In such cases where a chiral derivative is the target, resolution of the resulting racemic mixture into its constituent enantiomers is essential.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating enantiomers. gcms.czchromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. youtube.com
For a hypothetical chiral derivative of this compound, chiral GC might be suitable due to the compound's likely volatility. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds, including ethers and aromatic compounds. chromatographyonline.com Chiral HPLC offers a broader range of CSPs and is often used for both analytical and preparative-scale separations. phenomenex.com
The following table illustrates hypothetical separation data for a chiral derivative on two different types of chiral columns.
| Technique | Chiral Stationary Phase (CSP) Type | Mobile/Carrier Gas | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol | 8.3 min | 9.5 min | 1.85 |
| Chiral GC | Derivatized Cyclodextrin (e.g., Rt-βDEX) | Helium | 12.1 min | 12.7 min | 2.10 |
This interactive table compares the effectiveness of HPLC and GC methods for separating hypothetical enantiomers, highlighting key chromatographic parameters.
Classical resolution via diastereomeric salt formation is a widely used method for separating enantiomers on a preparative scale. wikipedia.orgresearchgate.net This technique requires the target molecule to have an acidic or basic center. If a synthetic intermediate leading to this compound contained, for instance, a carboxylic acid or an amine group, it could be resolved by reacting the racemic mixture with an enantiomerically pure resolving agent (a chiral base or acid, respectively). libretexts.org
This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orgunchainedlabs.com By carefully selecting a solvent system, one diastereomer can be selectively crystallized and separated by filtration, while the other remains in solution. unchainedlabs.com Subsequent removal of the resolving agent regenerates the pure enantiomer.
This technique is the cornerstone of the chiral HPLC and GC methods mentioned previously. The separation of enantiomers is achieved through their differential interaction with a chiral stationary phase (CSP). hplc.eu The CSP creates a chiral environment within the column. The interactions between the enantiomers and the CSP are transient and diastereomeric in nature.
Several types of CSPs are commercially available, each with different selectivity profiles:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are coated or bonded to a silica support. They are highly versatile and can separate a broad range of racemic compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. phenomenex.com
Pirkle-type CSPs: These are based on a small chiral molecule, often a π-electron acceptor or donor, covalently bonded to silica. They are effective for compounds that can engage in π-π stacking, dipole-dipole interactions, and hydrogen bonding. hplc.eu
Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides with a chiral, hydrophobic cavity. Separation occurs based on the differential inclusion of the enantiomers into this cavity.
Protein-based CSPs: Immobilized proteins (e.g., albumin or α1-acid glycoprotein) can serve as CSPs, mimicking biological chiral recognition. They are particularly useful for separating pharmaceutical compounds.
The choice of CSP is critical and often determined empirically by screening a variety of columns and mobile phases to achieve optimal separation for the specific chiral compound.
Stability Studies under Various Environmental Conditions
Stability testing is crucial for determining the intrinsic chemical stability of a compound and for establishing appropriate storage conditions and shelf-life. Forced degradation studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways.
Thermal Stability: The thermal stability of fluorinated aromatic ethers is generally high. acs.orgacs.org Studies on related compounds show that they possess good thermal resistance. proquest.comresearchgate.net Thermogravimetric Analysis (TGA) would be used to determine the onset temperature of decomposition. Isothermal stress testing involves storing the compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period and periodically analyzing samples by HPLC for the appearance of degradation products and any decrease in the parent compound's purity.
Light Stability (Photostability): Photostability testing is conducted by exposing the compound, both in solid and solution form, to a controlled light source that mimics the spectrum of sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines. Aromatic systems can be susceptible to photochemical degradation. nih.gov Samples are analyzed at various time points to assess the extent of degradation.
Oxidative Stability: The susceptibility of this compound to oxidation would be investigated by exposing it to an oxidative agent, such as a solution of hydrogen peroxide. Aromatic ethers can be sensitive to oxidation at the ether linkage or at activated positions on the benzene (B151609) ring. researchgate.net The analysis would focus on identifying any oxidized byproducts.
The results of a hypothetical forced degradation study are summarized in the table below.
| Condition | Duration | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (%) |
| Thermal (80°C) | 14 days | 99.5 | 0.5 | Not Detected |
| Photolytic (Xenon Lamp) | 7 days | 97.2 | 2.8 | 1.9 (Product P1) |
| Oxidative (3% H₂O₂) | 48 hours | 94.1 | 5.9 | 4.5 (Product O1) |
| Acidic (0.1 M HCl, 60°C) | 48 hours | 99.8 | 0.2 | Not Detected |
| Basic (0.1 M NaOH, 60°C) | 48 hours | 99.6 | 0.4 | Not Detected |
This interactive table provides a summary of a forced degradation study, indicating the compound's stability under different stress conditions and highlighting potential degradation pathways.
Potential Non Biological Applications and Material Science Relevance of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Role as a Key Intermediate in Advanced Organic Synthesis
In the realm of organic chemistry, the synthesis of complex molecules often relies on a stepwise approach, utilizing versatile building blocks or intermediates that can be strategically modified. sciencedaily.compressbooks.pubpearson.com The structure of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene makes it a plausible candidate for such a role. The benzene (B151609) core is a common scaffold in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. asianscientist.com The existing substituents influence the reactivity of the aromatic ring, directing further chemical transformations to specific positions. pearson.com
The synthesis of polysubstituted benzenes is a significant area of organic chemistry, and compounds like this compound can be valuable in creating more complex, multi-substituted aromatic structures. sciencedaily.compressbooks.pub The presence of three different substituents offers multiple pathways for further functionalization. For instance, the aromatic ring can undergo electrophilic aromatic substitution, with the existing groups directing the position of new substituents. Additionally, the functional groups themselves could be chemically modified. The development of programmed synthesis routes for multi-substituted benzene derivatives is an ongoing challenge, and having access to a diverse array of intermediates is crucial for advancing these methodologies. sciencedaily.comasianscientist.com
The cyclopropoxy group, in particular, is a feature of interest. Cyclopropane (B1198618) rings are known for their unique electronic properties and strained nature, which can be harnessed in certain chemical reactions. colab.ws This functionality could be leveraged to introduce specific structural motifs or to participate in ring-opening reactions to create more complex aliphatic chains attached to the aromatic ring.
Potential as a Building Block for Novel Polymers and Functional Materials
The quest for new materials with tailored properties is a driving force in polymer science and material chemistry. The incorporation of specific chemical moieties into a material's structure can profoundly influence its physical and chemical characteristics. The unique combination of a cyclopropoxy group, an ethyl group, and a fluorine atom on a benzene ring suggests that this compound could serve as a valuable building block for novel polymers and functional materials.
Fluorinated organic compounds are known to exhibit a range of desirable properties, including high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netresearchgate.net These attributes make them valuable in the development of high-performance materials.
Monomer for Polymerization (if suitable reactive sites are present)
While this compound in its current form may not be a readily polymerizable monomer, it could be chemically modified to introduce reactive sites suitable for polymerization. For example, the introduction of a vinyl group, an alcohol, or a carboxylic acid would render the molecule capable of participating in various polymerization reactions.
Should such a modification be made, the resulting polymer would have a unique set of properties imparted by the pendant 2-cyclopropoxy-3-fluorophenyl ethyl group. The fluorine atom would likely enhance the polymer's thermal stability and hydrophobicity. The cyclopropoxy group could influence the polymer's chain packing and, consequently, its mechanical and thermal properties. Ethylbenzene itself is the precursor to styrene, the monomer for polystyrene, one of the most widely used plastics. wikipedia.org By analogy, a polymer derived from a modified this compound could be viewed as a specialty analogue of polystyrene with potentially enhanced performance characteristics.
Incorporation into Liquid Crystal Displays or Organic Electronic Devices (theoretical consideration due to aromatic and fluorine groups)
The field of organic electronics, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), relies on molecules with specific electronic and physical properties. Aromatic and fluorinated compounds are of particular interest in this area. researchgate.net The presence of a benzene ring in this compound provides a rigid, planar core, which is a common feature in liquid crystalline molecules.
The fluorine atom can significantly influence the electronic properties of the molecule, such as its dipole moment and orbital energies. researchgate.net This can be advantageous in the design of materials for electronic devices. For instance, fluorination can lead to a decrease in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Such tuning of electronic properties is crucial for the performance of organic semiconductors and other components of organic electronic devices. While the direct application of this compound in this context is speculative, its structural motifs are consistent with those found in molecules designed for these advanced applications.
Utility as a Reference Standard in Analytical Chemistry Method Development
The accurate detection and quantification of chemical compounds in various matrices is a cornerstone of analytical chemistry. This often requires the use of well-characterized reference standards. gore.com For complex organic molecules, particularly those that may be present in environmental or industrial samples, having access to pure standards is essential for method development and validation. gore.comazom.com
Given the increasing production and use of fluorinated organic compounds, there is a growing need for analytical methods to monitor their presence. azom.com this compound, with its unique combination of a fluorine atom and other substituents, could potentially serve as a reference standard in the development of analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS).
The development of robust and reproducible analytical methods for organic fluorinated compounds is an area of active research. gore.comdtic.mil The availability of a diverse range of standards, including structurally complex molecules like this compound, would aid in the development of more comprehensive and accurate analytical protocols.
Exploration in Niche Chemical Industries (e.g., specialty chemicals, without specific product names or uses)
Beyond the specific applications discussed, this compound is likely of interest to niche chemical industries that focus on the synthesis of specialty chemicals. These industries often require unique building blocks to create molecules with highly specific functions. The demand for novel organic compounds as precursors for pharmaceuticals, agrochemicals, and other high-value products drives the exploration of new chemical structures.
The combination of a fluorinated aromatic ring with a cyclopropoxy group represents a less common structural motif, which could be attractive for creating proprietary molecules with unique biological or material properties. Chemical suppliers often list such compounds as "building blocks," indicating their intended use as starting materials for the synthesis of more complex, often patented, final products. The specific end-uses of these products are typically not disclosed, but they fall under the broad category of specialty chemicals, where molecular novelty is a key driver of innovation.
Future Research Directions and Challenges for 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene
Development of More Sustainable and Green Synthetic Protocols
The future synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene would benefit immensely from the development of environmentally friendly and efficient synthetic methods. A primary challenge in this area is the construction of the cyclopropoxy ether linkage and the regioselective functionalization of the aromatic ring.
Future research should aim to:
Utilize catalytic methods, minimizing the use of stoichiometric reagents.
Employ renewable starting materials and greener solvents.
Develop one-pot or tandem reactions to reduce waste and improve efficiency.
Investigate the use of flow chemistry to enable safer and more scalable production.
A hypothetical sustainable route could involve the catalytic O-cyclopropylation of a corresponding phenol (B47542) precursor, avoiding harsh bases and high temperatures.
| Potential Green Chemistry Approach | Description | Anticipated Challenges |
| Catalytic O-Cyclopropylation | Use of a copper or palladium catalyst with a cyclopropylating agent to form the ether linkage on a 2-ethyl-3-fluorophenol (B6236300) precursor. | Catalyst deactivation, low yields due to steric hindrance, and the need for expensive or air-sensitive ligands. |
| Flow Chemistry Synthesis | Continuous production using microreactors, allowing for precise control of reaction parameters and enhanced safety. | Initial setup costs, potential for channel clogging, and the need for specialized equipment. |
| Biocatalytic Synthesis | Employment of enzymes to catalyze key steps, offering high selectivity and mild reaction conditions. | Identification of suitable enzymes, enzyme stability, and potential for low substrate scope. |
Discovery of Unprecedented Reactivities and Transformations
The interplay between the electron-donating cyclopropoxy group, the activating ethyl group, and the electron-withdrawing fluorine atom could lead to novel chemical reactivity. The strained cyclopropyl (B3062369) ring itself is a latent source of reactivity.
Future investigations could explore:
The susceptibility of the cyclopropyl ring to ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed).
Electrophilic aromatic substitution reactions, to understand the directing effects of the existing substituents.
Metal-catalyzed cross-coupling reactions at the C-F bond or other positions on the aromatic ring.
Computational Design and Prediction of New Derivatives with Desired Properties
Computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives before their synthesis. This in silico approach can save significant time and resources.
Future computational studies should focus on:
Quantum Mechanical Calculations: To determine electronic properties, bond energies, and reaction mechanisms.
Molecular Docking: To predict binding affinities with biological targets if the compound is explored for medicinal chemistry applications.
Quantitative Structure-Activity Relationship (QSAR) models: To correlate structural features with potential biological activity or physical properties.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices. | Understanding reaction pathways and predicting sites of reactivity. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and interactions with solvent. | Assessing bioavailability and formulation characteristics. |
| Virtual Screening | Binding affinity to various protein targets. | Identifying potential therapeutic applications. |
Integration of the Compound into Complex Chemical Systems
Once the fundamental chemistry of this compound is established, a significant area of future research will be its incorporation into larger, more complex molecules. This could include its use as a building block in the synthesis of pharmaceuticals, agrochemicals, or materials. The challenge will lie in developing robust synthetic methodologies that are compatible with a wide range of functional groups.
Exploration of Stereoselective Control in All Synthetic Stages
If any of the synthetic intermediates or derivatives of this compound possess stereocenters, the development of stereoselective synthetic methods will be crucial, particularly for applications in life sciences. This would involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms. The primary challenge is to achieve high levels of enantiomeric or diastereomeric excess in a cost-effective manner.
Q & A
Basic: What are the recommended synthetic routes for 2-Cyclopropoxy-1-ethyl-3-fluorobenzene, and how can purity be optimized?
Methodological Answer:
A common approach involves nucleophilic substitution of a fluorobenzene derivative. For example, substituting a halogen (e.g., bromine or chlorine) at the 3-position of 1-ethyl-2-fluorobenzene with cyclopropoxide under anhydrous conditions. Key steps include:
- Precursor Preparation : Start with 1-bromo-2-ethyl-3-fluorobenzene (similar to compounds in , e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene [CAS 202865-57-4]) .
- Cyclopropoxide Activation : Use a strong base (e.g., NaH or KOtBu) to generate the cyclopropoxide ion in dry THF or DMF.
- Purity Control : Monitor reaction progress via GC-MS or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >95% is achievable with careful solvent selection and temperature control (20–40°C) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents via chemical shifts. The cyclopropoxy group’s protons resonate at δ 0.5–1.5 ppm (split into a multiplet due to ring strain), while the ethyl group appears as a triplet (δ 1.2–1.5 ppm) and quartet (δ 2.5–3.0 ppm) .
- 19F NMR : Fluorine at the 3-position shows a singlet near δ -110 to -120 ppm, sensitive to electronic effects of adjacent substituents.
- GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of cyclopropoxy moiety). Compare with databases for structural validation .
Advanced: How can computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond angles and strain in the cyclopropoxy group. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reactivity Studies : Simulate reaction pathways (e.g., acid-catalyzed ring-opening of cyclopropoxy) using transition-state theory. Compare activation energies to experimental data for validation.
- Solvent Effects : Use COSMO-RS models to predict solubility and stability in polar vs. nonpolar solvents, critical for storage and reaction design .
Advanced: How should researchers address contradictory data in thermal stability studies of fluorinated aromatics like this compound?
Methodological Answer:
- Controlled Replication : Repeat experiments under identical conditions (e.g., heating rate, atmosphere) to isolate variables. For example, discrepancies in decomposition temperatures may arise from trace moisture or oxygen .
- Analytical Cross-Validation : Combine TGA with DSC and FTIR to detect intermediates (e.g., cyclopropane release) or side reactions.
- Meta-Analysis : Apply frameworks from qualitative research ( –12) to categorize contradictions as methodological (e.g., calibration errors) vs. intrinsic (e.g., polymorphism). Report confidence intervals for thermal degradation thresholds .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation ( recommends local exhaust systems) .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. For spills, employ adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Storage : In airtight containers under inert gas (N₂/Ar) at ≤4°C. Label with CAS number and hazard symbols (e.g., irritant, flammable) .
Advanced: What strategies resolve discrepancies in reaction yields when synthesizing cyclopropoxy-substituted aromatics?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify optimal conditions. For example, higher yields may occur at 60°C with Pd/C catalysis .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., ethyl group oxidation or cyclopropane ring-opening). Adjust stoichiometry or add inhibitors (e.g., BHT for radical suppression).
- Collaborative Validation : Share raw data via open platforms (per ’s emphasis on reproducibility) to compare results across labs and isolate equipment-specific biases .
Advanced: How can the electronic effects of the cyclopropoxy group influence the fluorobenzene ring’s reactivity?
Methodological Answer:
- Hammett Studies : Measure σₚ values for cyclopropoxy to quantify its electron-donating/withdrawing effects. Cyclopropoxy is typically electron-withdrawing due to ring strain, altering regioselectivity in electrophilic substitution .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions (e.g., nitration or halogenation).
- Computational Mapping : Plot electrostatic potential surfaces to visualize charge distribution. Compare with experimental substituent constants for predictive modeling .
Basic: What are the best practices for long-term stability testing of this compound?
Methodological Answer:
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products (e.g., cyclopropanol or fluorophenol).
- Light Sensitivity : Conduct UV stability tests (300–400 nm) to assess photolytic decomposition. Use amber glassware for light-sensitive batches .
- Data Logging : Document environmental conditions (humidity, O₂ levels) to correlate with stability trends. Use statistical tools (e.g., ANOVA) to identify significant factors .
Advanced: How do steric effects of the cyclopropoxy group impact coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Ligand Screening : Test bulky ligands (e.g., SPhos or XPhos) to mitigate steric hindrance from the cyclopropoxy group. Lower reaction temperatures (50–80°C) may improve selectivity .
- Crystallography : Resolve X-ray structures of intermediates to identify steric clashes. For example, the cyclopropoxy group’s 60° bond angles may hinder transmetalation steps .
- Kinetic Profiling : Use in-situ IR or NMR to track reaction rates and optimize catalyst-substrate ratios.
Advanced: What methodologies reconcile contradictory bioactivity data in fluorinated aromatic derivatives?
Methodological Answer:
- Dose-Response Refinement : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. Use Hill slope analysis to differentiate efficacy vs. toxicity .
- Cell Line Validation : Compare results in multiple cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences.
- Meta-Analysis Frameworks : Apply mixed-effects models (–12) to quantify heterogeneity across studies and adjust for publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
